molecular formula C9H7ClO3 B2921334 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde CAS No. 911485-93-3

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Cat. No.: B2921334
CAS No.: 911485-93-3
M. Wt: 198.6
InChI Key: NQKQJGFDIIQXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 29668-44-8) is a halogenated benzodioxine derivative featuring a chloro substituent at position 7 and an aldehyde group at position 4. This compound serves as a key intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing bioactive molecules such as α-aminophosphonates and β-amino acids . Its reactivity is attributed to the electron-withdrawing aldehyde group and the steric/electronic effects of the chloro substituent, which influence regioselectivity and catalytic efficiency in reactions like the Kabachnik–Fields and Mannich-type reactions .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKQJGFDIIQXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using reagents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzodioxine derivatives allows for direct comparisons with 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. Key analogs include positional isomers, halogen-substituted variants, and derivatives with alternative functional groups.

Positional Isomers

Compound Name Substituent Positions Key Properties/Applications References
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Cl at C8, CHO at C6 Used in synthesizing (E)-Ethyl-3-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate, a precursor for conjugated dienes . Shows distinct NMR shifts (δ 9.78 ppm for aldehyde) compared to the 7-Cl isomer .
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde No Cl, CHO at C6 Higher structural similarity (0.91) to the 7-Cl derivative. Lacks halogen-induced electronic effects, leading to milder reactivity in MCRs .

Halogen-Substituted Analogs

Compound Name Halogen/Position Key Properties/Applications References
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde F at C7, CHO at C6 Fluorine’s strong electron-withdrawing effect enhances electrophilicity at C6, but lower steric bulk compared to Cl may alter reaction pathways .
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine Br at C6 Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in coupling reactions compared to Cl-substituted analogs .

Functional Group Variants

Compound Name Functional Group Key Properties/Applications References
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid COOH at C6 Carboxylic acid group enables salt formation and coordination chemistry, differing from the aldehyde’s role in nucleophilic additions .
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol CH2OH at C6 Hydroxymethyl group participates in oxidation and esterification, contrasting with the aldehyde’s use in condensation reactions .
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine NH2 at C6 Amine group facilitates nucleophilic substitutions, but commercial availability is limited compared to the aldehyde derivative .

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy: The 7-Cl derivative’s aldehyde C=O stretch (~1715 cm⁻¹) is redshifted compared to methyl esters (e.g., 1740 cm⁻¹ in methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) due to conjugation with the benzodioxine ring .
  • NMR Spectroscopy : The aldehyde proton in 7-Cl-6-CHO appears as a singlet at δ 9.78 ppm in CDCl3, while 8-Cl-6-CHO exhibits similar shifts but distinct coupling patterns in aromatic protons (e.g., δ 7.49 ppm for H-5 in 8-Cl derivatives) .

Biological Activity

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C9_9H7_7ClO3_3
  • Molecular Weight : 198.60 g/mol
  • CAS Number : 911485-93-3
  • Structure : The compound features a chloro substituent and a dioxine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of benzo[d]dioxin display superior anti-inflammatory activity compared to curcumin in certain assays .

Antibacterial Activity

The compound's antibacterial properties have been evaluated against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

In one study, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against Gram-negative bacteria, indicating potential effectiveness against resistant strains .

Anticancer Activity

Compounds derived from the dioxine framework have been tested for anticancer properties. It was noted that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro. However, specific data on this compound remains limited .

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study compared the anti-inflammatory effects of various compounds synthesized from similar frameworks. The results indicated that some exhibited a higher anti-inflammatory ratio than standard treatments like dexamethasone .
  • Antibacterial Screening :
    • A series of derivatives were screened for antibacterial activity. The findings suggested that modifications in the chemical structure significantly influenced the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityTest OrganismMIC (µM)
AntibacterialStaphylococcus aureus12.4
Escherichia coli16.4
Klebsiella pneumoniae16.1
Anti-inflammatoryIn vitro assaysVaries

Q & A

Basic Question

  • ¹H/¹³C NMR : The aldehyde proton typically resonates at δ ~9.8–10.2 ppm, while the dioxane ring protons appear as a multiplet at δ 4.2–4.4 ppm ( ). Chlorine’s electronegativity deshields adjacent carbons, shifting ¹³C signals (e.g., δ 148–152 ppm for aromatic carbons near Cl).
  • MS : ESI-MS often shows [M+H]⁺ or [M+Na]⁺ peaks, with isotopic patterns confirming chlorine presence ( ).

Advanced Question
Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The aldehyde group may form hydrates in DMSO-d₆ or CDCl₃, altering peak positions.
  • Impurities : Residual solvents (e.g., DMF) can obscure signals. High-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) resolves ambiguities ( ).

How can this compound serve as a precursor for bioactive derivatives?

Advanced Question
The aldehyde and dioxane moieties are versatile for:

  • Schiff Base Formation : Condensation with amines yields imines for antimicrobial or anticancer agents ( ).
  • Sulfonamide Hybrids : Coupling with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) produces α-glucosidase inhibitors ( ).
  • Heterocyclic Derivatives : Reaction with thiazole or triazine precursors generates antiproliferative compounds ( ).
    Methodologically, in silico docking (e.g., CDK9 inhibition studies in ) guides structural modifications to enhance bioactivity.

How should researchers address contradictions in biological activity data for derivatives of this compound?

Advanced Question
Discrepancies may arise from:

  • Stereochemical Variations : Enantiomers (e.g., (R)- vs. (S)-configurations) can exhibit divergent activities ( ).
  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect IC₅₀ values.
  • Metabolic Stability : Derivatives with labile groups (e.g., esters) may degrade in vivo, confounding in vitro results.
    Validating findings across multiple assays (e.g., enzymatic vs. cell-based) and applying QSAR models mitigate these issues ( ).

What strategies are effective for stabilizing intermediates during synthesis?

Advanced Question
Intermediate instability (e.g., alkylthiol bond cleavage in ) can be mitigated by:

  • Protective Groups : Temporarily blocking reactive sites (e.g., silylation of hydroxyl groups).
  • Low-Temperature Workup : Quenching exothermic reactions at 0–10°C to prevent decomposition.
  • Inert Atmosphere : Using N₂ or Ar to avoid oxidation.
    Advanced characterization (e.g., in situ FTIR or reaction calorimetry) identifies degradation pathways and informs process adjustments.

How does the electronic nature of substituents influence the reactivity of this compound?

Advanced Question

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the aldehyde, enhancing nucleophilic attack (e.g., in Knoevenagel condensations, ).
  • Electron-Donating Groups (e.g., OMe) : Stabilize intermediates but may reduce reactivity in SNAr reactions.
    DFT calculations (e.g., Fukui indices) predict regioselectivity, aiding rational design of derivatives ( ).

What are the environmental and safety considerations when handling this compound?

Basic Question

  • Toxicity : Chlorinated dioxins are potential endocrine disruptors; use fume hoods and PPE ( ).
  • Waste Disposal : Halogenated organic waste must be incinerated in approved facilities.
  • Storage : Store at 0–6°C in airtight containers to prevent degradation ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.